RS 09

Vaccine Adjuvant TLR4 Agonist Immunogenicity

Select RS 09 for its chemically-defined, high-purity synthesis, ensuring batch-to-batch reproducibility crucial for regulatory filings. As a low-endotoxin TLR4 agonist, it offers a safer, scalable alternative to bacterial LPS for vaccine adjuvant development and precise immunomodulation studies. Inquire for cGMP/DMF support and bulk orders.

Molecular Formula C31H49N9O9
Molecular Weight 691.8 g/mol
Cat. No. B561599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 09
Molecular FormulaC31H49N9O9
Molecular Weight691.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H49N9O9/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49)/t17-,18-,20-,21-,22-,23-,24-/m0/s1
InChIKeySHYNPSTXGFDOBD-HRALPVODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid (RS 09): A Synthetic TLR4 Agonist Peptide for Vaccine and Immunological Research


This compound, also known as RS 09, is a synthetic heptapeptide with the sequence H-Ala-Pro-Pro-His-Ala-Leu-Ser-OH (APPHALS), corresponding to the molecular formula C31H49N9O9 and a molecular weight of 691.78 g/mol . It functions as a peptide mimic of bacterial lipopolysaccharide (LPS), acting as an agonist of Toll-like receptor 4 (TLR4) to activate the NF-κB signaling pathway and induce inflammatory cytokine secretion . As a chemically defined, fully synthetic molecule, it serves as a reproducible and scalable immunomodulatory agent distinct from natural or semi-synthetic alternatives .

Why (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid (RS 09) Cannot Be Replaced by Other TLR Agonists


TLR4 agonists encompass a broad class of compounds, including bacterial LPS, synthetic derivatives like monophosphoryl lipid A (MPLA), and small molecules. However, these agonists exhibit vast differences in origin (natural vs. synthetic), molecular structure, safety profiles, and immunological outcomes [1]. RS 09 is a unique, fully synthetic LPS mimetic peptide that activates TLR4 without the biological variability and potent endotoxicity of LPS, while also demonstrating a distinct safety profile and mechanistic pathway compared to aluminum-based adjuvants, which do not target TLRs . Therefore, substituting RS 09 with another TLR4 agonist or a generic adjuvant would introduce confounding variables in immune response kinetics, safety thresholds, and experimental reproducibility, undermining the validity of comparative immunological studies and vaccine development efforts [2].

Quantitative Differentiation Evidence for (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid (RS 09)


Head-to-Head Comparison: RS 09 Enhances Antigen-Specific Antibody Responses, Unlike Alum or RS01

In a direct comparative study, RS 09 was the only peptide adjuvant tested that significantly enhanced the antigen-specific antibody response on day 28 post-immunization, when compared to both alum and the peptide analog RS01 [1]. This result highlights the specific and superior immunostimulatory capacity of RS 09 in this experimental vaccine model.

Vaccine Adjuvant TLR4 Agonist Immunogenicity

Concentration-Dependent NF-κB Activation in TLR4-Expressing Human Cells: RS 09's Functional Potency

RS 09 activates NF-κB in a concentration-dependent manner, as measured by a secreted alkaline phosphatase (SEAP) reporter assay in TLR4-expressing HEK293 cells [1]. This demonstrates its functional engagement with the TLR4 receptor in a human cell line, a key step in initiating innate immune responses. The concentration-dependent activation allows for precise experimental control over the magnitude of the immune stimulus.

TLR4 Signaling NF-κB Activation Innate Immunity

Superior Purity and Analytical Specification for Reproducible Research

Commercial suppliers provide RS 09 with a minimum purity of ≥98% as determined by HPLC, with detailed analytical specifications including acetic acid content ≤12.0%, moisture content ≤8.0%, and peptide content ≥80.0% . Additionally, a low endotoxin specification of ≤50 EU/mg is provided, which is critical for immunological assays to prevent confounding inflammatory responses . This level of analytical detail and purity is essential for ensuring experimental reproducibility, a factor that is not guaranteed with many uncharacterized peptide analogs.

Peptide Synthesis Analytical Chemistry Quality Control

Synthetic LPS Mimetic: A Safe Alternative with Defined Chemistry

RS 09 is a fully synthetic LPS peptide mimic, which distinguishes it from natural LPS that exhibits high batch-to-batch variability and potent endotoxicity [1]. By acting as an LPS mimetic, RS 09 provides a safer and more chemically defined alternative to natural LPS, with an endotoxin specification of ≤50 EU/mg . This characteristic is critical for developing next-generation vaccine adjuvants where safety and consistent, predictable immunostimulation are paramount [1].

Vaccine Safety Endotoxin Synthetic Peptide

In Vivo Adjuvant Activity: Quantified Enhancement of Antibody Production

In a well-established in vivo mouse model, RS 09 acts as an effective adjuvant, significantly enhancing X-15 specific antibody serum concentrations when administered with the X-15-KLH antigen [1]. Importantly, no antibodies were produced in control mice receiving RS 09 without the antigen, confirming that its immunostimulatory activity is antigen-dependent and not due to non-specific immune activation [1]. The effective dose in this model was 25 µg/animal [1].

In Vivo Efficacy Antibody Response Adjuvant Activity

Integration into Multi-Epitope Vaccine Designs: A Preferred TLR4 Adjuvant Component

In recent computational and bioinformatics-driven vaccine design studies, the RS 09 peptide sequence (APPHALS) has been specifically selected and integrated into multi-epitope vaccine constructs targeting cervical cancer and malaria [1][2]. In these designs, RS 09 is used as the TLR4 agonist adjuvant component, chosen for its ability to theoretically enhance the immunogenicity of the in silico-designed vaccine candidates [1]. This demonstrates a growing scientific preference for RS 09 over other potential TLR4 agonists in the context of rational vaccine engineering.

Vaccine Design Immunoinformatics Multi-Epitope Vaccine

Optimal Application Scenarios for (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid (RS 09)


Development and Validation of Subunit and Epitope-Based Vaccines

As a chemically defined, low-endotoxin TLR4 agonist, RS 09 is ideally suited for formulation as an adjuvant in modern subunit, peptide, and multi-epitope vaccines . Its demonstrated ability to significantly enhance antigen-specific antibody responses in vivo, without the safety concerns of LPS or the limitations of alum, makes it a superior choice for driving potent and targeted humoral immunity [1]. This is supported by its direct selection in advanced in silico vaccine design studies .

Ex Vivo and In Vitro Studies of TLR4-Mediated Innate Immunity

RS 09 provides a robust, reproducible, and concentration-dependent tool for activating the TLR4/NF-κB pathway in cell-based assays . Its high purity and defined chemistry ensure consistent stimulation of macrophages (e.g., RAW264.7) and engineered TLR4-reporter cell lines (e.g., HEK-Blue™-4), enabling precise mechanistic studies of inflammation, cytokine secretion, and immune cell activation . This is essential for screening immunomodulatory compounds and investigating TLR4 signaling dynamics.

Intranasal and Mucosal Vaccine Delivery Systems

Research has demonstrated the utility of RS 09 in advanced vaccine delivery platforms, such as intranasal formulations. When chemically linked or physically mixed with a polymer carrier (DEG-PEI) for an adenoviral vector-based HIV-1 vaccine, RS 09 was shown to enhance both systemic and mucosal immunity . This application scenario highlights RS 09's compatibility with complex formulations and its potential for developing vaccines that protect at the site of pathogen entry, a critical advantage for mucosally transmitted diseases .

Sourcing a High-Purity, cGMP-Ready TLR4 Agonist for Preclinical Development

For industrial procurement and preclinical development programs, the availability of RS 09 as a well-characterized, high-purity (>98%) peptide with defined analytical specifications is a critical differentiator . Unlike biological adjuvants with variable composition, RS 09 offers the consistency and quality required for regulatory filing (e.g., DMF support) and scale-up . Its synthetic nature ensures a reliable supply chain, making it a practical choice for advancing vaccine candidates toward the clinic .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.